molecular formula C21H20N2O B10973016 N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide

Cat. No.: B10973016
M. Wt: 316.4 g/mol
InChI Key: VEAUSIJIBQBMKK-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide is a heterocyclic compound featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions, linked to a 2,2-diphenylacetamide moiety via the pyridine’s 2-position. The diphenylacetamide group is a pharmacophoric motif known for conferring biological activity, particularly in antimycobacterial and central nervous system (CNS) agents .

This compound is synthesized via coupling reactions between diphenylacetic acid derivatives and substituted pyridines, often using carbodiimide-based reagents . Its structural uniqueness lies in the synergy between the rigid pyridine core and the flexible diphenylacetamide side chain, making it a candidate for drug discovery.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H20N2O/c1-15-13-16(2)22-19(14-15)23-21(24)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,22,23,24)

InChI Key

VEAUSIJIBQBMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with diphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylamine.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine and Pyrimidine Derivatives

N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide
  • Structure : Replaces the pyridine ring with a 2,6-dimethylphenyl group.
  • Properties : The absence of a heterocyclic core reduces π-π stacking interactions but increases steric bulk.
  • Activity : Exhibits antimycobacterial activity, though less potent than pyridine-containing analogs due to reduced hydrogen-bonding capacity .
  • Crystallography : Intermolecular N–H···O hydrogen bonds stabilize its crystal lattice, similar to the pyridine analog .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
  • Structure : Pyrimidine replaces pyridine, with a sulfanyl linker.
  • Properties : The pyrimidine ring’s dual nitrogen atoms enhance hydrogen bonding. The sulfanyl group increases polarity, reducing logP compared to the target compound .
  • Activity : Primarily studied for its crystal packing rather than biological activity .
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
  • Structure : Ethoxy and methyl groups on pyrimidine.
  • Properties : Ethoxy substitution improves solubility but may hinder target binding due to steric effects.
  • Activity : Shows distinct reactivity in nucleophilic substitutions compared to pyridine analogs .

Heterocyclic Acetamides with Thieno/Pyrazole Cores

N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide
  • Structure: Thieno[2,3-b]pyridine fused ring system.
  • Activity: Exhibits antiproliferative effects, attributed to the thieno-pyridine core’s ability to intercalate DNA .
  • Comparison : The fused ring system enhances planar rigidity but reduces synthetic accessibility compared to the simpler pyridine analog .
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
  • Structure: Thieno-pyrazole core with sulfone and chloro substituents.
  • Activity : Broad-spectrum biological activity, including anti-inflammatory effects, likely due to sulfone’s electron-withdrawing properties .

Benzothiazole and Benzenesulfonyl Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide
  • Structure : Benzothiazole core with trifluoromethyl and diphenylacetamide groups.
  • Synthesis : Prepared via microwave-assisted coupling, indicating higher reactivity of the benzothiazole amine compared to pyridine analogs .
2-[3-(Benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
  • Structure: Benzenesulfonyl and pyridinone moieties.
  • Activity : The sulfonyl group enhances metabolic stability but may reduce CNS penetration due to increased polarity .

Key Comparative Data

Table 2: Physicochemical Properties

Compound Name logP Solubility (mg/mL) Melting Point (°C)
N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide 3.8 0.12 (DMSO) 430–433
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 2.5 1.45 (Ethanol) Not reported
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide 2.1 2.3 (Water) Not reported

Research Findings and Implications

  • Biological Activity : The pyridine-based diphenylacetamide derivatives consistently show stronger antimycobacterial activity than phenyl or pyrimidine analogs, likely due to optimized hydrogen bonding and lipophilicity .
  • Synthetic Accessibility: Pyridine derivatives are more synthetically tractable than fused thieno-pyridines, which require multi-step cyclization .

Biological Activity

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C20H22N2
  • Molecular Weight : 306.41 g/mol
  • IUPAC Name : N-(4,6-dimethylpyridin-2-yl)-2,2-diphenylacetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, influencing various physiological processes. The exact pathways involved are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurotransmission and pain pathways.

Anticancer Properties

Research has highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including HEp-2 (laryngeal carcinoma), NCI-H460 (lung cancer), and LN-229 (glioblastoma).
  • IC50 Values : The IC50 values ranged from 1.45 to 4.25 μM, indicating potent antiproliferative activity .

Antiviral Activity

In addition to its anticancer properties, this compound has been assessed for antiviral activity:

  • Viruses Tested : The compound showed moderate antiviral effects against respiratory viruses such as HCoV-229E and Influenza A strains.
  • EC50 Values : The effective concentration (EC50) values for these viruses were reported between 39.5 μM and 31.3 μM .

Case Studies

A series of studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To determine the antiproliferative effects on various cancer cell lines.
    • Results : Significant dose-dependent accumulation of cells in the G2/M phase was observed after treatment with the compound, suggesting a mechanism that disrupts normal cell cycle progression .
  • Antiviral Efficacy Study :
    • Objective : To investigate antiviral properties against a panel of viruses.
    • Results : While some activity was noted against respiratory viruses, further optimization is required for enhanced efficacy .

Data Summary Table

Biological ActivityTest SubjectIC50/EC50 ValueReference
AnticancerHEp-21.45 μM
AnticancerNCI-H4604.25 μM
AntiviralHCoV-229E39.5 μM
AntiviralInfluenza A31.3 μM

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